Potassium methacrylate
Overview
Description
Potassium methacrylate is a potassium salt of methacrylic acid. It is a white crystalline solid that is soluble in water and commonly used in the production of polymers. Methacrylic acid and its derivatives, including this compound, are known for their ability to form polymers with a wide range of applications due to their excellent mechanical properties and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium methacrylate can be synthesized through the neutralization of methacrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where methacrylic acid is slowly added to a solution of potassium hydroxide under constant stirring. The reaction is exothermic and should be controlled to prevent overheating. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, the production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Potassium methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethacrylate, a material with excellent mechanical properties and chemical resistance.
Substitution Reactions: It can react with other chemicals to form different methacrylate derivatives.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like potassium persulfate.
Substitution Reactions: Typically involve nucleophiles such as alcohols or amines.
Major Products:
Polymethacrylate: Used in coatings, adhesives, and various plastic products.
Methacrylate Derivatives: Used in the synthesis of specialty polymers and copolymers.
Scientific Research Applications
Potassium methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the production of dental materials, bone cements, and contact lenses.
Industry: Used in the manufacture of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The primary mechanism by which potassium methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure. For example, in biomedical applications, polymethacrylate can interact with biological tissues, providing structural support or controlled release of drugs.
Comparison with Similar Compounds
Sodium Methacrylate: Similar in structure but uses sodium instead of potassium. It has comparable properties and applications.
Methyl Methacrylate: An ester of methacrylic acid, widely used in the production of polymethyl methacrylate (PMMA), known for its transparency and impact resistance.
Uniqueness: Potassium methacrylate is unique due to its specific ionic properties imparted by the potassium ion. This can influence the solubility, reactivity, and overall behavior of the compound in various applications. Compared to sodium methacrylate, this compound may offer different solubility and reactivity profiles, making it suitable for specific industrial and research applications.
Properties
IUPAC Name |
potassium;2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLCSBYSPJHDJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884342 | |
Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6900-35-2 | |
Record name | Potassium methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61CR0UZVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of potassium methacrylate?
A1: The molecular formula of this compound is C4H5KO2, and its molecular weight is 124.18 g/mol.
Q2: How is this compound synthesized?
A2: this compound can be synthesized by reacting 3-chloropropene with potassium cyanide followed by hydrolysis. [] It can also be prepared through the reaction of this compound with 3-allyl chloride using dimethyl sulfoxide as the solvent and 4-dimethylaminopyridine and benzoquinone as the catalyst and polymerization inhibitor, respectively. []
Q3: What spectroscopic techniques are used to characterize this compound and its copolymers?
A3: Researchers often utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound and its resulting copolymers. IR spectroscopy helps identify characteristic functional groups, while NMR provides information about the polymer's structure and composition. [, , , , , ]
Q4: What are the primary applications of this compound?
A4: this compound finds significant use in synthesizing various polymers, including superabsorbent polymers, hydrogels, and liquid crystalline polymers. These polymers have applications in fields such as agriculture, drug delivery, and materials science. [, , , , , ]
Q5: What role does this compound play in the synthesis of superabsorbent polymers?
A5: this compound acts as a hydrophilic monomer in the synthesis of superabsorbent polymers. When copolymerized with other monomers like acrylamide, it introduces carboxylate groups into the polymer network. These groups enhance the polymer's water absorption capacity due to their ionic nature. [, , , ]
Q6: How does the concentration of this compound affect the properties of hydrogels?
A6: Increasing the concentration of this compound in hydrogel synthesis generally leads to higher swelling capacity. This effect is attributed to the increased number of ionic carboxylate groups within the hydrogel structure, promoting greater water uptake. [, ]
Q7: What is the impact of different crosslinking agents on the properties of this compound-based hydrogels?
A7: Studies show that the choice of crosslinking agent significantly impacts the characteristics of this compound-based hydrogels. For instance, hydrogels crosslinked with diallyl phthalate (DP) exhibit higher swelling percentages compared to those crosslinked with N,N′-methylenebisacrylamide (MBA). [, ]
Q8: How do this compound-based polymers behave in different pH environments?
A8: The presence of carboxylate groups in this compound-based polymers makes them pH-responsive. They typically exhibit higher swelling in alkaline conditions compared to acidic environments. This pH sensitivity arises from the ionization and deionization of carboxylate groups, influencing the polymer's water absorption capacity. [, ]
Q9: Can this compound enhance the stability of perovskite solar cells?
A9: Yes, research indicates that incorporating this compound as an additive in perovskite solar cells using ultrathin copper electrodes can improve device stability. The carbonyl groups in this compound interact with the perovskite layer, enhancing its quality. Furthermore, potassium ions can bind with halogen ions, hindering undesirable interdiffusion with copper ions and enhancing the device's thermal and operational stability. []
Q10: How does this compound affect the thermal properties of polymers?
A10: The incorporation of this compound can influence the thermal behavior of polymers. For example, in acrylamide-potassium methacrylate hydrogels, the glass transition temperature (Tg) and decomposition temperature (Td) can vary depending on the crosslinking agent used. []
Q11: What is known about the stability and degradation of this compound-based polymers?
A11: While specific information regarding the degradation of this compound-based polymers might require further research, their stability under various conditions is well-documented. For example, studies have investigated the swelling and deswelling characteristics of these polymers in different saline solutions. [, ]
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